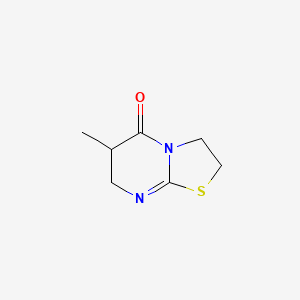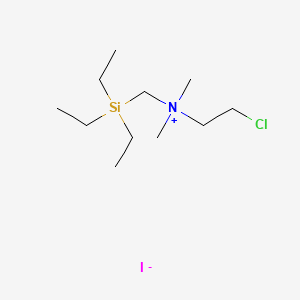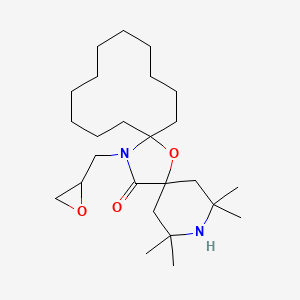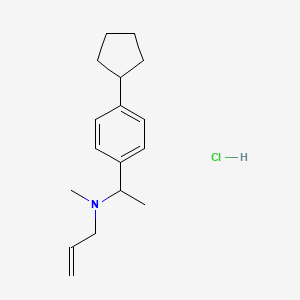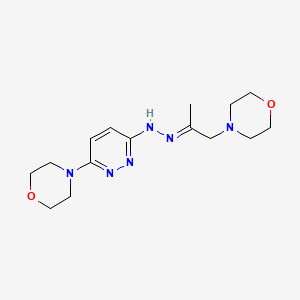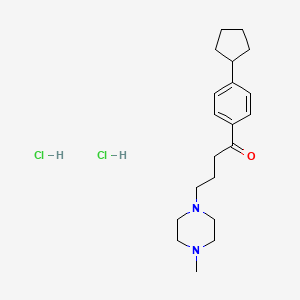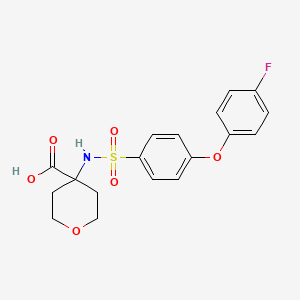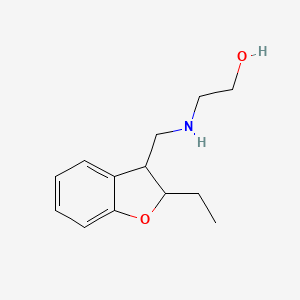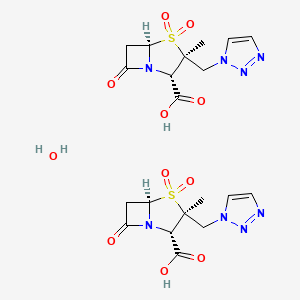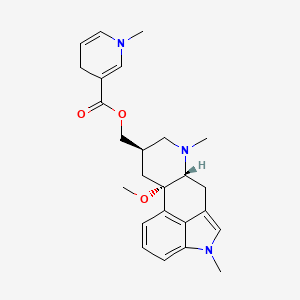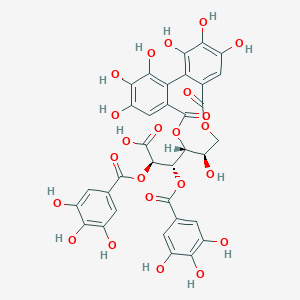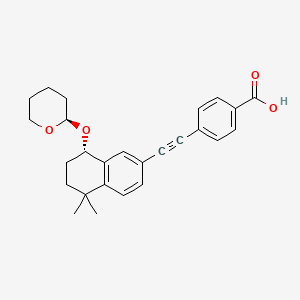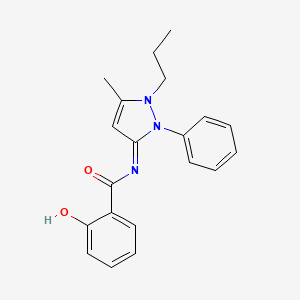
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with salicylamide under specific conditions. The reaction is usually catalyzed by a base such as sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with molecular targets and pathways:
Free Radical Scavenging: Acts as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.
Apoptosis Induction: Activates pro-apoptotic proteins such as Bax and caspase-3, leading to programmed cell death in cancer cells .
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparaison Avec Des Composés Similaires
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS) .
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties .
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Propriétés
Numéro CAS |
96935-36-3 |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-hydroxy-N-(5-methyl-2-phenyl-1-propylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-13-22-15(2)14-19(23(22)16-9-5-4-6-10-16)21-20(25)17-11-7-8-12-18(17)24/h4-12,14,24H,3,13H2,1-2H3 |
Clé InChI |
RWTQXKUJLRYOGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



